molecular formula C17H19ClO3 B5104644 1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene

1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene

Cat. No. B5104644
M. Wt: 306.8 g/mol
InChI Key: MKBSLELUKIIXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene, also known as GW501516, is a chemical compound that belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed to treat metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its potential to enhance endurance performance, it has gained popularity in the sports industry, leading to its ban by the World Anti-Doping Agency (WADA).

Mechanism of Action

1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene activates PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy homeostasis. It promotes the oxidation of fatty acids by increasing the expression of genes involved in mitochondrial biogenesis and fatty acid transport. It also enhances glucose uptake by increasing the expression of glucose transporters and improves insulin sensitivity by reducing inflammation.
Biochemical and Physiological Effects:
1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects, including increased endurance performance, improved insulin sensitivity, reduced inflammation, and enhanced fatty acid metabolism. It has also been found to increase the expression of genes involved in mitochondrial biogenesis, fatty acid transport, and glucose uptake.

Advantages and Limitations for Lab Experiments

1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has several advantages for lab experiments, including its ability to enhance endurance performance, improve insulin sensitivity, and reduce inflammation, making it a useful tool for studying metabolic disorders. However, its use is limited by its potential to enhance athletic performance, leading to its ban by WADA. Additionally, its long-term safety and potential side effects are not well understood.

Future Directions

Further research is needed to fully understand the potential therapeutic effects of 1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene on metabolic disorders and its long-term safety and potential side effects. Additionally, new PPARδ agonists with improved efficacy and safety profiles should be developed to overcome the limitations of 1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene. Finally, the development of reliable and sensitive methods for detecting 1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene in biological samples is needed to ensure its proper use in clinical and research settings.

Synthesis Methods

The synthesis of 1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 3-methoxyphenol, followed by the reduction of the nitro group with iron powder and hydrochloric acid. The resulting amino compound is then reacted with 4-(bromomethyl)-2-fluorobutyric acid tert-butyl ester in the presence of a base, yielding the final product.

Scientific Research Applications

1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied for its potential therapeutic effects on metabolic disorders, including obesity, diabetes, and dyslipidemia. It has been shown to increase insulin sensitivity, improve glucose uptake, and reduce inflammation in animal models. Additionally, it has been found to enhance endurance performance by increasing the expression of genes involved in fatty acid metabolism and mitochondrial biogenesis.

properties

IUPAC Name

1-chloro-3-[4-(3-methoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-19-15-7-5-9-17(13-15)21-11-3-2-10-20-16-8-4-6-14(18)12-16/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBSLELUKIIXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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